
6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is a chemical compound with the molecular formula C7H9F3O3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:
Hydroalkoxylation of γ- and δ-hydroxy olefins: This method uses platinum-catalyzed hydroalkoxylation to form the tetrahydropyran ring.
Cyclization of homoallyl alcohols with aldehydes: Cerium ammonium nitrate is used to cyclize homoallyl alcohols with aldehydes, yielding tetrahydropyran derivatives.
Intramolecular hydroalkoxylation: Lanthanide triflates catalyze the intramolecular hydroalkoxylation of hydroxyalkenes in room temperature ionic liquids, producing tetrahydropyrans.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of prostaglandins and proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These interactions suggest its potential use as an anti-inflammatory agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-Oxo-2H-pyran-6-carboxylic acid: A related compound with a similar ring structure but different functional groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another derivative of tetrahydropyran with distinct chemical properties.
Uniqueness
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Eigenschaften
Molekularformel |
C7H9F3O3 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
6-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI-Schlüssel |
DVWUKMBFEJJCFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC1C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


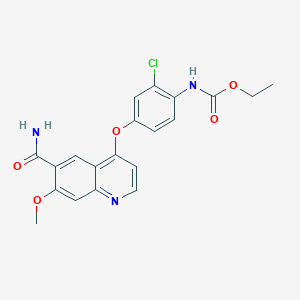


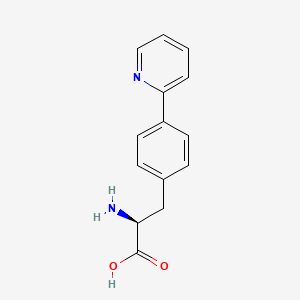

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
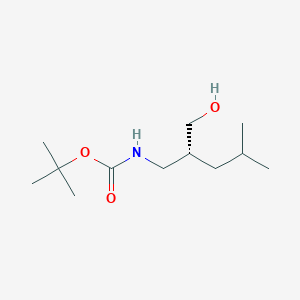
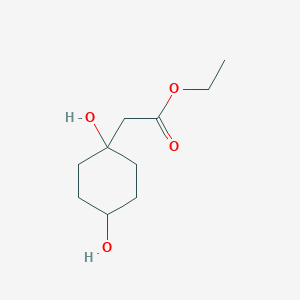
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
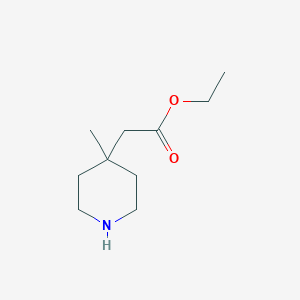
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)

![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
